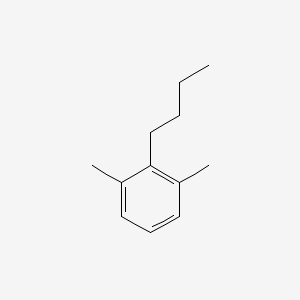
Benzene, butyl-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, butyl-1,3-dimethyl- is an organic compound with the molecular formula C12H18. It consists of a benzene ring substituted with one butyl group and two methyl groups. This compound is a derivative of benzene and is known for its aromatic properties. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene derivatives, including benzene, butyl-1,3-dimethyl-, typically involves electrophilic aromatic substitution reactions. In these reactions, the benzene ring reacts with an electrophile, resulting in the substitution of a hydrogen atom with the electrophile. For example, the Friedel-Crafts alkylation reaction can be used to introduce the butyl and methyl groups onto the benzene ring .
Industrial Production Methods: Industrial production of benzene derivatives often involves catalytic reforming or hydroforming of petroleum fractions. This process involves heating a C6-C10 alkane fraction of petroleum with hydrogen in the presence of a catalyst to modify the molecular structure of its components .
Chemical Reactions Analysis
Types of Reactions: Benzene, butyl-1,3-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alkylbenzenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkylbenzenes.
Substitution: Nitrobenzenes, sulfonic acids, and halogenated benzenes.
Scientific Research Applications
Benzene, butyl-1,3-dimethyl- has various applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of paints, coatings, adhesives, and cleaning products
Mechanism of Action
The mechanism of action of benzene, butyl-1,3-dimethyl- as a solvent involves its ability to break down the molecular bonds of other substances, allowing them to mix and form a homogeneous solution. This property makes it useful in various industrial applications . In chemical reactions, the compound undergoes electrophilic aromatic substitution, where the benzene ring reacts with an electrophile to form a substituted benzene derivative .
Comparison with Similar Compounds
- 1-tert-Butyl-3,5-dimethylbenzene
- 1,3-Dimethyl-5-tert-butylbenzene
- 5-tert-Butyl-m-xylene
- 4-tert-Butyl-2,6-dimethylbenzene
Uniqueness: Benzene, butyl-1,3-dimethyl- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both butyl and methyl groups influences its reactivity and solubility, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
64349-60-6 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
2-butyl-1,3-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-4-5-9-12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
UDKAJPALXFAKKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















